

# Spectroscopic Data of 2-Fluorotoluene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Fluorotoluene

Cat. No.: B1218778

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Fluorotoluene** (CAS No. 95-52-3), a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Fluorotoluene**, typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **2-Fluorotoluene** exhibits distinct signals for the aromatic protons and the methyl group protons. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to TMS.

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity
H-6	7.18 - 7.12	m
H-3, H-4, H-5	7.10 - 6.90	m
CH <sub>3</sub>	2.29	s

Table 1: <sup>1</sup>H NMR spectroscopic data for **2-Fluorotoluene**.

## <sup>13</sup>C NMR Data

The proton-decoupled <sup>13</sup>C NMR spectrum of **2-Fluorotoluene** shows seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts ( $\delta$ ) are reported in ppm relative to TMS.

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm
C-2 (C-F)	162.22
C-1 (C-CH <sub>3</sub> )	131.25
C-6	127.18
C-4	124.08
C-5	123.51
C-3	114.92
CH <sub>3</sub>	14.63

Table 2: <sup>13</sup>C NMR spectroscopic data for **2-Fluorotoluene**.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **2-Fluorotoluene**, typically obtained as a neat liquid film, shows characteristic absorption bands for aromatic C-H, C-C, and C-F bonds, as well as aliphatic C-H bonds.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
3065	Aromatic C-H stretch
2962	Aliphatic C-H stretch
1589	Aromatic C=C stretch
1494	Aromatic C=C stretch
1259	C-F stretch
752	Ortho-disubstituted benzene C-H bend

Table 3: Key IR absorption peaks for **2-Fluorotoluene**.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of **2-Fluorotoluene** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Fragment
110	100	[M] <sup>+</sup> (Molecular Ion)
109	85	[M-H] <sup>+</sup>
91	30	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
83	25	[M-H-C <sub>2</sub> H <sub>2</sub> ] <sup>+</sup>
65	15	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

Table 4: Major fragments in the mass spectrum of **2-Fluorotoluene**.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## NMR Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 20-30 mg of **2-Fluorotoluene** was dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 1% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Sequence: A standard single-pulse sequence was used.
  - Number of Scans: 16
  - Acquisition Time: ~4 seconds
  - Relaxation Delay: 1 second
  - Spectral Width: 0-15 ppm
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Sequence: A standard proton-decoupled pulse sequence.
  - Number of Scans: 1024
  - Acquisition Time: ~2 seconds
  - Relaxation Delay: 2 seconds
  - Spectral Width: 0-200 ppm
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

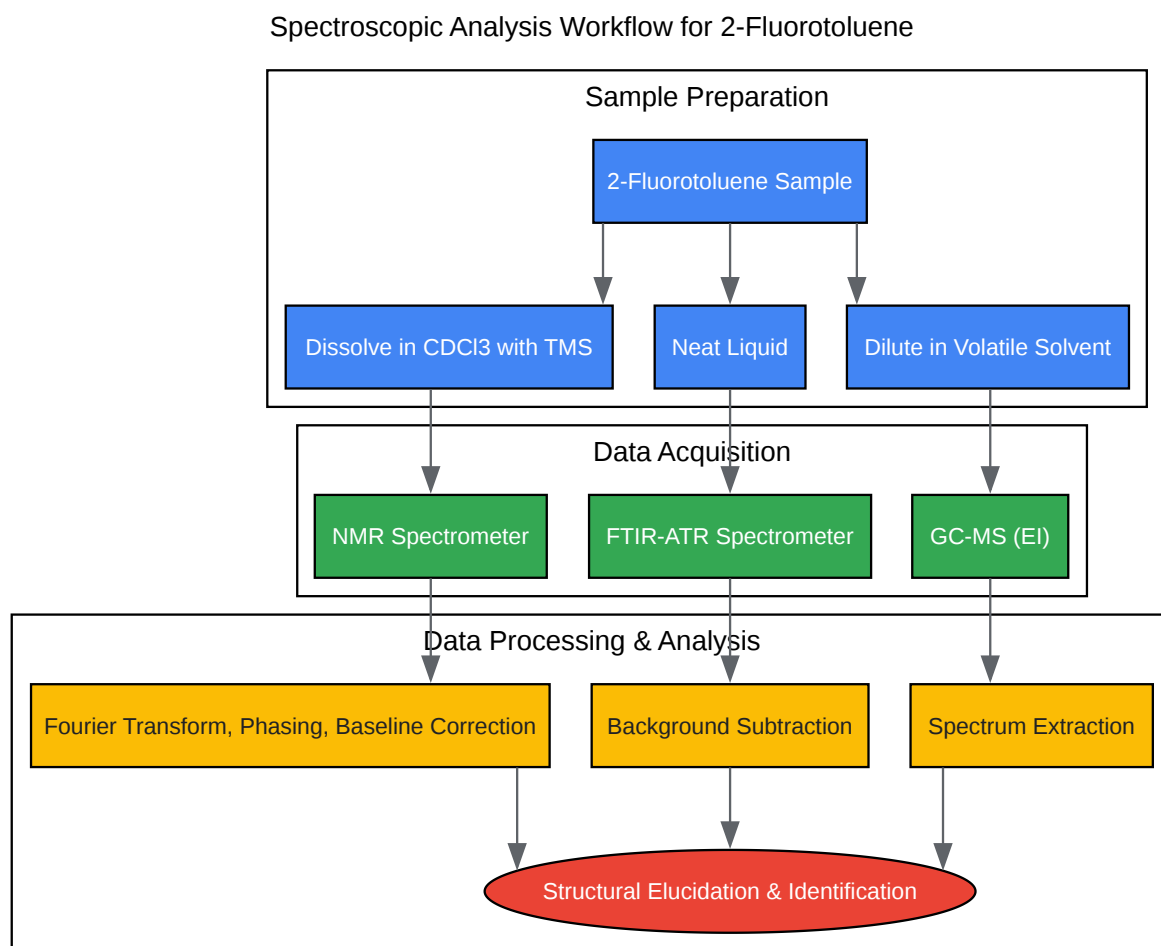
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A single drop of neat **2-Fluorotoluene** was placed directly onto the ATR crystal.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 32
- Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Introduction: A dilute solution of **2-Fluorotoluene** in a volatile solvent (e.g., dichloromethane) was injected into the GC inlet. The GC separated the analyte from the solvent before it entered the mass spectrometer.
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole
- Scan Range:  $m/z$  40-400
- Data Processing: The mass spectrum corresponding to the chromatographic peak of **2-Fluorotoluene** was extracted and plotted as relative intensity versus  $m/z$ .

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Fluorotoluene**.



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A flowchart of the spectroscopic analysis process.

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